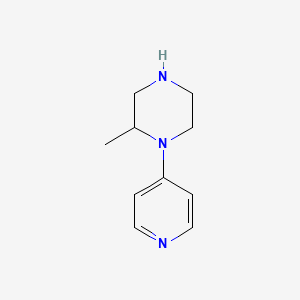
2-甲基-1-(吡啶-4-基)哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(pyridin-4-yl)piperazine is a heterocyclic organic compound with the molecular formula C10H15N3. It is a derivative of piperazine, where one of the nitrogen atoms is bonded to a pyridine ring and a methyl group is attached to the piperazine ring.
科学研究应用
2-Methyl-1-(pyridin-4-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
2-Methyl-1-(pyridin-4-yl)piperazine is a compound that belongs to a class of selective α2-adrenoceptor antagonists . It is also known to act as a potent and selective antagonist for Histamine H3 and Sigma-1 receptors .
Mode of Action
The compound interacts with its targets, the α2-adrenoceptors, Histamine H3 and Sigma-1 receptors, by binding to them and inhibiting their activity . This inhibition can lead to various changes in the cellular processes controlled by these receptors.
Biochemical Pathways
It is known that α2-adrenoceptors, histamine h3 and sigma-1 receptors play crucial roles in various physiological processes, including neurotransmission and regulation of pain perception .
Result of Action
The molecular and cellular effects of 2-Methyl-1-(pyridin-4-yl)piperazine’s action are largely dependent on its interaction with its targets. By inhibiting the activity of α2-adrenoceptors, Histamine H3 and Sigma-1 receptors, the compound can potentially alter various cellular processes, leading to changes in physiological responses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(pyridin-4-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for 2-Methyl-1-(pyridin-4-yl)piperazine are not widely documented. large-scale synthesis would likely involve similar cyclization reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency .
化学反应分析
Types of Reactions
2-Methyl-1-(pyridin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the nucleophile used .
相似化合物的比较
Similar Compounds
1-Methyl-4-(4-piperidinyl)piperazine: Similar structure but with a piperidine ring instead of a pyridine ring.
1-(2-Pyridyl)piperazine: Similar structure but with the pyridine ring attached at a different position.
1-(4-Pyridyl)piperazine: Similar structure but without the methyl group
Uniqueness
2-Methyl-1-(pyridin-4-yl)piperazine is unique due to the presence of both a methyl group and a pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
属性
IUPAC Name |
2-methyl-1-pyridin-4-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-8-12-6-7-13(9)10-2-4-11-5-3-10/h2-5,9,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIPSWGUYVEEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
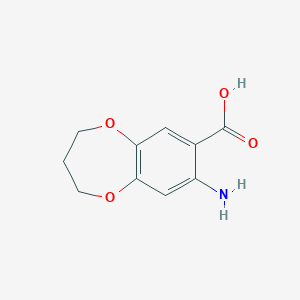
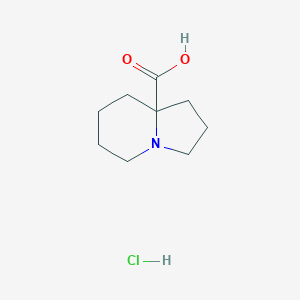

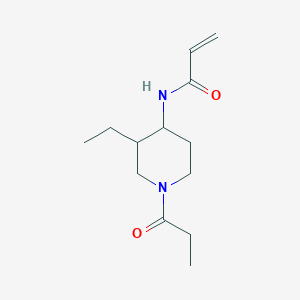
![N-[(3,4-dimethoxyphenyl)methyl]-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2509887.png)

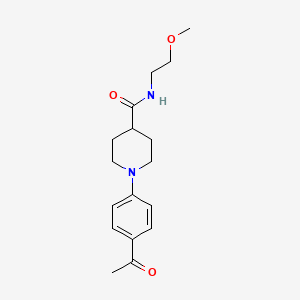
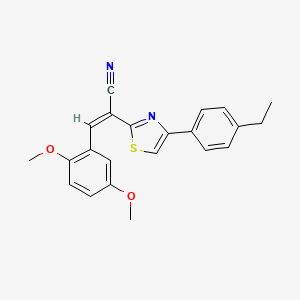
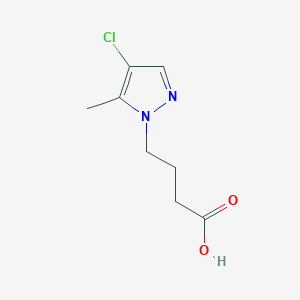
![1-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]-4-(2-ethoxybenzoyl)piperazine](/img/structure/B2509893.png)
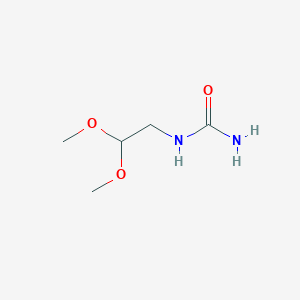
![2-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-methylpyrazine](/img/structure/B2509895.png)

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2509899.png)
